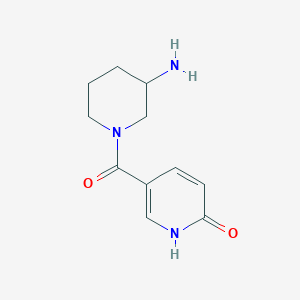

(3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

CAS No.: 1250545-76-6

Cat. No.: VC3054458

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250545-76-6 |

|---|---|

| Molecular Formula | C11H15N3O2 |

| Molecular Weight | 221.26 g/mol |

| IUPAC Name | 5-(3-aminopiperidine-1-carbonyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C11H15N3O2/c12-9-2-1-5-14(7-9)11(16)8-3-4-10(15)13-6-8/h3-4,6,9H,1-2,5,7,12H2,(H,13,15) |

| Standard InChI Key | ODIBVHBBCSSVSY-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)N |

| Canonical SMILES | C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)N |

Introduction

(3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is a complex organic compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with an amino group and a hydroxypyridine moiety, contributing to its pharmacological properties. This compound has gained attention in medicinal chemistry for its potential applications in drug development, particularly in targeting various biological pathways.

Synthesis Methods

The synthesis of (3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone can be achieved through various methods. A notable method involves the condensation of 3-amino-piperidine with 6-hydroxypyridine-3-carboxylic acid derivatives. The efficiency and yield of the synthesis can vary based on the specific conditions employed.

Mechanism of Action and Biological Activity

The mechanism of action for (3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is not fully elucidated but is believed to involve interaction with specific receptors or enzymes within biological pathways. Its structural features suggest potential activity as an agonist or antagonist at certain targets. Compounds with similar structures may modulate signaling pathways associated with neurotransmission, inflammation, or metabolic processes.

Potential Applications

(3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone has potential applications in drug development, particularly in targeting various biological pathways. The compound's ability to interact with specific receptors or enzymes makes it a candidate for further research in medicinal chemistry.

Potential Applications Table

| Application Area | Description |

|---|---|

| Drug Development | Targeting biological pathways for therapeutic interventions |

| Medicinal Chemistry | Research into pharmacological properties and potential therapeutic uses |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume